8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid
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Overview
Description
8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl precursor reacts with the oxazole ring.
Formation of the Octanoic Acid Chain: The octanoic acid chain is attached through an amide bond formation reaction, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it into oxazoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2-oxazole-3-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of the octanoic acid chain.
5-Phenyl-1,2-oxazole-3-methanol: Another similar compound with a methanol group attached to the oxazole ring.
Uniqueness
8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid is unique due to the presence of the octanoic acid chain, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17(22)11-7-2-1-3-8-12-19-18(23)15-13-16(24-20-15)14-9-5-4-6-10-14/h4-6,9-10,13H,1-3,7-8,11-12H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDVEPRWNFTOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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